Physicochemical Properties of Phenothiazine Sulfonamides: An In-depth Technical Guide
Physicochemical Properties of Phenothiazine Sulfonamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of phenothiazine sulfonamides. Given the therapeutic potential of this class of compounds, particularly in antimicrobial and anticancer research, a thorough understanding of their solubility, lipophilicity, ionization constant, and thermal behavior is critical for effective drug design, formulation development, and pharmacokinetic profiling. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical relationships and experimental workflows through structured diagrams.
Quantitative Physicochemical Data
Quantitative data on the physicochemical properties of a broad range of phenothiazine sulfonamides is not extensively available in the public domain. However, data for some specific derivatives and closely related phenothiazine compounds have been reported. The following tables summarize the available information.
Table 1: Melting Points of Selected Phenothiazine Sulfonamide Derivatives
| Compound Name/Structure | Melting Point (°C) | Reference |
| N-(12H-benzo[a]phenothiazin-9-yl)benzenesulfonamide | 195–196 | [1] |
| N-(12H-benzo[a]phenothiazin-9-yl)-4-nitrobenzenesulfonamide | 237–238 | [1] |
| N-(12H-benzo[a]phenothiazin-9-yl)naphthalene-1-sulfonamide | 250 | [1] |
| 12H-benzo[a]phenothiazin-9-amine | 190–191 | [1] |
Table 2: Physicochemical Properties of Parent Phenothiazine Derivatives (for reference)
| Compound | pKa (at 298.15 K) | Intrinsic Solubility (S₀) at 25°C (µg/mL) | Reference |
| Promazine hydrochloride | 9.37 | - | [2] |
| Chlorpromazine hydrochloride | 9.15 | 0.5 | [2][3] |
| Triflupromazine hydrochloride | 9.03 | 1.1 | [2][3] |
| Fluphenazine dihydrochloride | 10.01 | - | [2] |
| Perphenazine | - | - | [3] |
| Trifluoperazine dihydrochloride | 8.97 | 2.7 | [2][3] |
| Thioridazine hydrochloride | 8.89 | - | [2] |
Note: The data in Table 2 pertains to phenothiazine derivatives that are not sulfonamides and is provided as a comparative reference.
Experimental Protocols
The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5]
Methodology:
-
Sample Preparation: A small amount of the phenothiazine sulfonamide sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]
-
Reference Preparation: An empty sealed aluminum pan is used as a reference.[6]
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.[6][7] A nitrogen atmosphere is typically used to prevent oxidative degradation.
-
Thermal Program: The sample and reference are heated at a constant rate, commonly 10°C/min, over a specified temperature range.[8]
-
Data Analysis: The heat flow to the sample is plotted against temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[4] The area under the peak corresponds to the enthalpy of fusion.[4]
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.[9][10]
Methodology:
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD measurement) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the phenothiazine sulfonamide is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The solution is added to a separating funnel with a known volume of the second phase. The funnel is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.[9]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.[11]
Methodology:
-
Sample Preparation: An excess amount of the solid phenothiazine sulfonamide is added to a known volume of the aqueous medium (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[12]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]
-
Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
For higher throughput screening, kinetic solubility assays are often employed.[13][14][15] In these methods, the compound is typically dissolved in DMSO and then diluted into the aqueous buffer, with precipitation being detected by methods like nephelometry or by analyzing the concentration in the filtrate after a shorter incubation period.[12][13]
Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is a crucial parameter for predicting the behavior of a drug in different physiological environments. Spectrophotometry is a widely used method for pKa determination.[16][17]
Methodology:
-
Stock Solution Preparation: A stock solution of the phenothiazine sulfonamide is prepared in a suitable solvent (e.g., methanol, ethanol).
-
Buffer Preparation: A series of buffers with a range of known pH values is prepared.
-
Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.
-
Spectrophotometric Analysis: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[17]
-
Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized species have different molar absorptivities is plotted against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation with the measured absorbances.[17][18]
Visualizations
Structure-Activity Relationships of Phenothiazines
The biological activity of phenothiazine derivatives is significantly influenced by their chemical structure. The following diagram illustrates the key structural features that modulate their activity, providing a logical framework for the design of new phenothiazine sulfonamides.[19][20][21]
General Experimental Workflow for Physicochemical Profiling
The characterization of a new chemical entity, such as a novel phenothiazine sulfonamide, follows a logical progression of experiments to determine its key physicochemical properties. This workflow ensures that foundational data is available to guide further drug development activities.
References
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